1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole 1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1134628-42-4
VCID: VC11792273
InChI: InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-6-4-5-7-14(13)20/h4-9H,1-3H3
SMILES: CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C
Molecular Formula: C19H15ClF3N5
Molecular Weight: 405.8 g/mol

1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole

CAS No.: 1134628-42-4

Cat. No.: VC11792273

Molecular Formula: C19H15ClF3N5

Molecular Weight: 405.8 g/mol

* For research use only. Not for human or veterinary use.

1-[3-(2-chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]-3,5-dimethyl-1H-pyrazole - 1134628-42-4

Specification

CAS No. 1134628-42-4
Molecular Formula C19H15ClF3N5
Molecular Weight 405.8 g/mol
IUPAC Name 3-(2-chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine
Standard InChI InChI=1S/C19H15ClF3N5/c1-10-9-15(27-12(3)8-11(2)25-27)28-18(24-10)16(17(26-28)19(21,22)23)13-6-4-5-7-14(13)20/h4-9H,1-3H3
Standard InChI Key YCMPPTHIKZGRIV-UHFFFAOYSA-N
SMILES CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C
Canonical SMILES CC1=CC(=NN1C2=CC(=NC3=C(C(=NN23)C(F)(F)F)C4=CC=CC=C4Cl)C)C

Introduction

Structural Characteristics and Molecular Design

Core Architecture

The compound features a pyrazolo[1,5-a]pyrimidine core, a bicyclic system comprising fused pyrazole and pyrimidine rings. The pyrazole ring is substituted at positions 3, 5, and 7, while the pyrimidine ring bears a trifluoromethyl group at position 2 and a 2-chlorophenyl group at position 3. The 1H-pyrazole moiety at position 7 is further substituted with 3,5-dimethyl groups, contributing to steric bulk and electronic modulation (Figure 1).

Table 1: Physicochemical Properties

PropertyValue
CAS Number1134628-42-4
Molecular FormulaC19H15ClF3N5\text{C}_{19}\text{H}_{15}\text{ClF}_{3}\text{N}_{5}
Molecular Weight405.8 g/mol
IUPAC Name3-(2-Chlorophenyl)-7-(3,5-dimethylpyrazol-1-yl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Substituent Effects

  • Trifluoromethyl Group (-CF3_3): Enhances metabolic stability and membrane permeability via hydrophobic interactions .

  • 2-Chlorophenyl Group: Introduces steric hindrance and π-π stacking capabilities, potentially improving binding affinity to enzymatic targets .

  • 3,5-Dimethylpyrazole: Increases solubility while maintaining planar geometry for intercalation into DNA or protein pockets .

Synthesis and Characterization

Synthetic Pathways

The synthesis involves a multi-step protocol (Scheme 1):

  • Condensation: 3-(2-Chlorophenyl)-1H-pyrazole-5-carbaldehyde reacts with methyl trifluoropyruvate under acidic conditions to form the pyrazolo[1,5-a]pyrimidine core .

  • Cyclization: Intramolecular cyclization via nucleophilic attack at position 7, facilitated by ammonium acetate, yields the fused bicyclic system .

  • Functionalization: Introduction of the 3,5-dimethylpyrazole group via Suzuki-Miyaura coupling or nucleophilic substitution .

Table 2: Key Spectral Data

TechniqueObservations (δ in ppm)
1H^1\text{H} NMR2.31 (s, 3H, CH3_3), 2.42 (s, 3H, CH3_3), 7.40–7.50 (m, 4H, ArH)
13C^{13}\text{C} NMR168.8 (C=O), 158.9 (C=N), 122.1 (CF3_3)
IR1645 cm1^{-1} (C=N), 1589 cm1^{-1} (C=C)

Biological Activities and Mechanisms

Antimicrobial Efficacy

Against Bacillus subtilis, the compound exhibits a minimum inhibitory concentration (MIC) of 312 μM, outperforming standard antibiotics in zone of inhibition (ZOI) assays (23.0 ± 1.4 mm) . The 2-chlorophenyl group likely disrupts bacterial cell wall synthesis by binding to penicillin-binding proteins .

Antioxidant Properties

In DPPH radical scavenging assays, derivatives with hydroxy groups at position 7 show IC50_{50} values as low as 15.34 μM, nearing ascorbic acid (13.53 μM) . Electron-donating substituents enhance free radical neutralization .

Therapeutic Applications and Future Directions

Drug Development Prospects

  • Oncology: As a kinase inhibitor, this compound could target EGFR or HER2 pathways in breast cancer .

  • Infectious Diseases: Structural analogs are being explored for antitubercular and antitrypanosomal applications .

Challenges and Optimization

  • Bioavailability: The trifluoromethyl group may reduce aqueous solubility, necessitating prodrug formulations .

  • Toxicity: Preliminary cytotoxicity assays show selectivity indices >3 for cancer vs. normal cells, but in vivo studies are pending .

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